Ethyl 4-[(2-phenyl-4-quinazolinyl)oxy]benzenecarboxylate
Description
Ethyl 4-[(2-phenyl-4-quinazolinyl)oxy]benzenecarboxylate is an organic compound with the molecular formula C23H18N2O3. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Properties
IUPAC Name |
ethyl 4-(2-phenylquinazolin-4-yl)oxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c1-2-27-23(26)17-12-14-18(15-13-17)28-22-19-10-6-7-11-20(19)24-21(25-22)16-8-4-3-5-9-16/h3-15H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFKPONHPVQFEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 4-[(2-phenyl-4-quinazolinyl)oxy]benzenecarboxylate typically involves the reaction of 2-phenyl-4-quinazolinol with ethyl 4-bromobenzoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
Ethyl 4-[(2-phenyl-4-quinazolinyl)oxy]benzenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinazoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield the corresponding amine derivatives.
Scientific Research Applications
Ethyl 4-[(2-phenyl-4-quinazolinyl)oxy]benzenecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including anticancer, antibacterial, and antifungal properties.
Medicine: It is investigated for its potential use in developing new therapeutic agents for various diseases.
Mechanism of Action
The mechanism of action of Ethyl 4-[(2-phenyl-4-quinazolinyl)oxy]benzenecarboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
Ethyl 4-[(2-phenyl-4-quinazolinyl)oxy]benzenecarboxylate can be compared with other quinazoline derivatives such as:
Prazosin: Used to treat hypertension and benign prostatic hyperplasia.
Erlotinib: Used in the treatment of non-small cell lung cancer and pancreatic cancer.
Gefitinib: Another anticancer agent used for non-small cell lung cancer.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications .
Biological Activity
Ethyl 4-[(2-phenyl-4-quinazolinyl)oxy]benzenecarboxylate (commonly referred to as EQB) is a compound of interest due to its potential biological activities. This article explores the biological activity of EQB, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
EQB has the molecular formula and features a quinazoline moiety, which is known for its diverse biological activities. The presence of the ethoxy and benzenecarboxylate groups contributes to its solubility and interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of EQB. For instance, a study demonstrated that EQB exhibits significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the mitochondrial pathway, characterized by a decrease in mitochondrial membrane potential and activation of caspases .
Table 1: Cytotoxic Activity of EQB on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Apoptosis via mitochondrial pathway |
| A549 (Lung) | 12.5 | Caspase activation |
| HeLa (Cervical) | 18.3 | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer effects, EQB has shown promising antimicrobial activity. Research indicates that EQB effectively inhibits the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound disrupts bacterial cell wall synthesis and interferes with protein synthesis .
Table 2: Antimicrobial Efficacy of EQB
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The biological activity of EQB can be attributed to several mechanisms:
- Apoptosis Induction : EQB triggers apoptosis in cancer cells by activating intrinsic pathways involving mitochondrial dysfunction.
- Antibacterial Mechanism : The compound targets bacterial cell wall integrity and protein synthesis, leading to cell lysis.
- Enzyme Inhibition : Preliminary studies suggest that EQB may inhibit certain enzymes involved in cancer progression and bacterial metabolism.
Case Study 1: Antitumor Activity in Vivo
A recent animal study evaluated the antitumor efficacy of EQB in mice bearing xenograft tumors. The results showed a significant reduction in tumor volume compared to control groups, supporting its potential as an anticancer agent .
Case Study 2: Synergistic Effects with Other Drugs
Another study explored the synergistic effects of EQB when combined with conventional chemotherapeutics like doxorubicin. The combination therapy resulted in enhanced cytotoxicity against resistant cancer cell lines, suggesting a potential strategy for overcoming drug resistance .
Q & A
Q. What are the recommended synthetic routes for Ethyl 4-[(2-phenyl-4-quinazolinyl)oxy]benzenecarboxylate, and how can reaction conditions be optimized for improved yield and purity?
Methodological Answer: The compound can be synthesized via cyclization of 2-aminobenzamide derivatives with appropriate electrophiles. Key approaches include:
- Electrochemical synthesis : Using aluminum/carbon electrodes in acetic acid at room temperature to achieve oxidative cyclization, yielding quinazolinones with high efficiency (e.g., 75–85% yields under mild conditions) .
- Thermal methods : Traditional high-temperature coupling with substituted benzyl chlorides (e.g., 100–120°C), which may require purification via column chromatography .
Q. Optimization Strategies :
- Vary electrolytes (e.g., acetic acid vs. ionic liquids) to reduce side reactions in electrochemical routes.
- Screen bases (e.g., K₂CO₃ vs. NaH) in nucleophilic substitution steps to enhance regioselectivity .
Q. How should researchers approach the structural characterization of this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy :
- NMR : Assign peaks using ¹H/¹³C NMR to confirm the quinazolinyl core and ester linkage. For example, the ethyl ester group typically appears as a triplet at ~1.3 ppm (¹H) and ~60–65 ppm (¹³C) .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion ([M+H]⁺) and fragmentation patterns matching the biphenyl-quinazoline scaffold .
- Crystallography : Perform X-ray diffraction on single crystals to resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonds stabilizing the quinazolinyl ring) .
Advanced Research Questions
Q. What strategies are effective in elucidating the mechanism of action of this compound against biological targets?
Methodological Answer:
- Target Identification :
- Use affinity chromatography or pull-down assays with tagged derivatives to isolate binding proteins .
- Perform molecular docking simulations against kinases or DNA repair enzymes, leveraging the quinazolinyl moiety’s affinity for ATP-binding pockets .
- Functional Assays :
- Measure IC₅₀ values in enzyme inhibition assays (e.g., tyrosine kinases) with ATP-competitive controls .
- Track cellular responses (e.g., apoptosis via flow cytometry) in cancer cell lines overexpressing target proteins .
Q. How can researchers resolve contradictions in biological activity data across different experimental models?
Methodological Answer:
- Assay Standardization :
- Compare results under consistent conditions (e.g., pH, serum concentration) to isolate variables affecting activity .
- Validate findings using orthogonal assays (e.g., fluorescence-based vs. radiometric kinase assays) .
- Metabolic Stability Analysis :
- Test compound stability in liver microsomes to identify species-specific metabolism differences (e.g., murine vs. human CYP450 isoforms) .
Q. What methodologies are recommended for conducting structure-activity relationship (SAR) studies on quinazolinyl derivatives?
Methodological Answer:
- Systematic Substituent Variation :
- Modify the phenyl ring at position 2 of the quinazoline (e.g., electron-withdrawing groups like -Cl or -CF₃) to assess impact on target binding .
- Replace the ethyl ester with methyl or tert-butyl esters to evaluate pharmacokinetic effects (e.g., logP, plasma half-life) .
- Bioactivity Profiling :
- Screen analogs against a panel of related targets (e.g., EGFR, HER2) to identify selectivity trends .
- Correlate computational descriptors (e.g., polar surface area) with cellular permeability data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
